molecular formula C7H10O4 B1267754 2-(Methoxycarbonyl)cyclobutanecarboxylic acid CAS No. 31420-52-7

2-(Methoxycarbonyl)cyclobutanecarboxylic acid

Cat. No. B1267754
CAS RN: 31420-52-7
M. Wt: 158.15 g/mol
InChI Key: DLSMGFKPSMYVFW-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)cyclobutanecarboxylic acid is a chemical compound with the molecular formula C7H10O4 . It is a derivative of cyclobutanecarboxylic acid, which is an organic compound with the formula C4H7CO2H . The compound is used in various chemical reactions and has a molecular weight of 158.15 .


Molecular Structure Analysis

The molecular structure of 2-(Methoxycarbonyl)cyclobutanecarboxylic acid consists of a cyclobutane ring with a carboxylic acid group and a methoxycarbonyl group attached to it . The InChI code for the compound is 1S/C7H10O4/c1-11-7(10)5-3-2-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9) .


Physical And Chemical Properties Analysis

2-(Methoxycarbonyl)cyclobutanecarboxylic acid is a liquid at room temperature . It has a molecular weight of 158.15 . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis of β-Dipeptides

2-(Methoxycarbonyl)cyclobutanecarboxylic acid plays a role in the synthesis of β-amino acid derivatives. Izquierdo et al. (2002) describe its use in creating methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate, a key component in synthesizing enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides. This research highlights the compound's utility in producing diverse β-amino acid oligomers (Izquierdo et al., 2002).

Synthesis of δ-Lactones

Shimada et al. (1993) explored the compound's application in synthesizing cis-4,5-substituted δ-lactones. They demonstrated that 2-methoxy-2-(trimethylsiloxy)cyclobutanecarboxylic esters react with aldehydes in the presence of a Lewis acid, leading to δ-lactones with high diastereoselectivity (Shimada et al., 1993).

Crystal Structure Studies

Onofrio et al. (2006) studied the crystal structure of N-(2-carboxybenzoyl)-L-leucine methyl ester, which relates to the systematic name of 2-(methoxycarbonyl)cyclobutanecarboxylic acid. Their findings highlight differences in dihedral angles between molecular components, revealing insights into the compound's structural properties (Onofrio et al., 2006).

Phenanthrene Derivatives

Abdel‐Wahhab et al. (1968) investigated the cyclisation of 3-methoxycarbonyl-cis-4-(1- and 2-naphthyl)but-3-enoic acids into phenanthrene derivatives. This study presents an application of related compounds in synthesizing complex organic structures, contributing to our understanding of organic synthesis pathways (Abdel‐Wahhab et al., 1968).

Structure and Conformation Studies

Reisner et al. (1983) determined the structure of cis-2-phenylcyclobutanecarboxylic acid, which shares similarities with 2-(methoxycarbonyl)cyclobutanecarboxylic acid. Their work contributes to a broader understanding of the physical and chemical properties of cyclobutanecarboxylic acid derivatives (Reisner et al., 1983).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has been given the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, H335 . Precautionary statements include P233, P261, P264, P271, P280, P302, P304, P305, P312, P338, P340, P351, P352, P362, P403 .

properties

IUPAC Name

2-methoxycarbonylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-11-7(10)5-3-2-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSMGFKPSMYVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70300100
Record name 2-(methoxycarbonyl)cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxycarbonyl)cyclobutanecarboxylic acid

CAS RN

31420-52-7
Record name NSC134896
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134896
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(methoxycarbonyl)cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-oxabicyclo[3.2.0]heptane-2,4-dione (1 g), triethylamine (1.36 ml) and MeOH (20 ml) was stirred at room temperature over weekend. The mixture was quenched with 1 M HCl, and extracted with EtOAc. The organic layer was separated, washed with water and brine successively, dried over MgSO4, and concentrated in vacuo to give the title compound (1.18 g) as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.36 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
X Gu, M Xian, S Roy-Faure, J Bolte, DJ Aitken… - Tetrahedron letters, 2006 - Elsevier
Optically pure trans-cyclobutane analogues of glutamic acid are prepared by highly selective enzymatic transamination of a single racemic trans-cyclobutane α-ketoglutaric acid …
Number of citations: 35 www.sciencedirect.com
OP Demchuk, OV Hryshchuk… - European Journal of …, 2021 - Wiley Online Library
Synthesis of previously unavailable 1,2‐disubstituted cyclobutane building blocks bearing mono‐, di‐ and trifluoromethyl groups are disclosed. The key steps included …
S Celis Rodríguez - 2014 - ddd.uab.cat
L'interès sobre la química dels pèptids ha augmentat degut a la importància de les estructures secundàries i terciàries en les funcions de les proteïnes, fet que ha promogut els seu …
Number of citations: 4 ddd.uab.cat

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